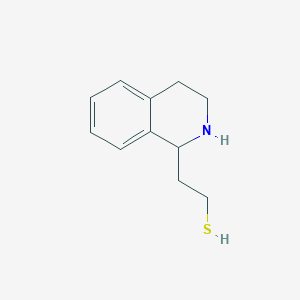
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach is the multicomponent reaction involving the C(1)-functionalization of tetrahydroisoquinolines . This method is advantageous due to its ability to generate molecular diversity and complexity, improving atom economy, selectivity, and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often employed to enhance the efficiency and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the thiol group and the tetrahydroisoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄). Substitution reactions can be facilitated by nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions through reactions with aldehydes, ketones, or imines, which can then isomerize to more stable forms . These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: This parent compound forms the basis for many derivatives, including this compound.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride: Another derivative with significant biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
61014-37-7 |
|---|---|
Fórmula molecular |
C11H15NS |
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanethiol |
InChI |
InChI=1S/C11H15NS/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
Clave InChI |
BTZRRBNQWLWEPY-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=CC=CC=C21)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


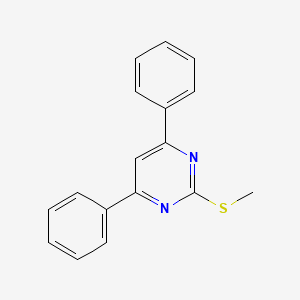
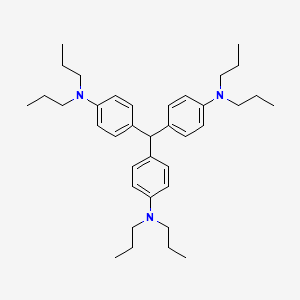
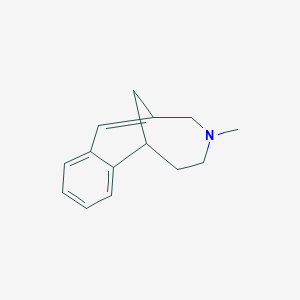
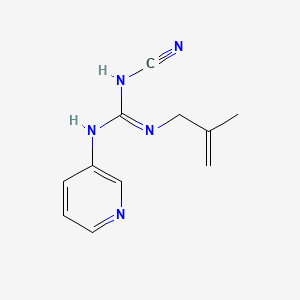

![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
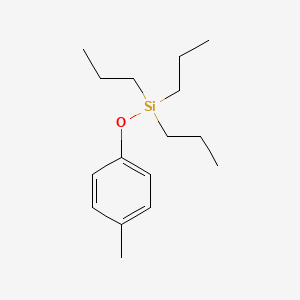
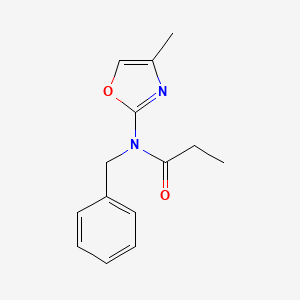

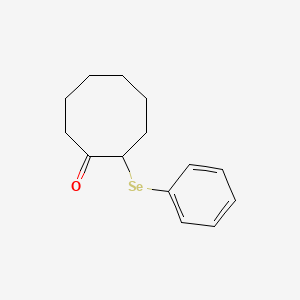
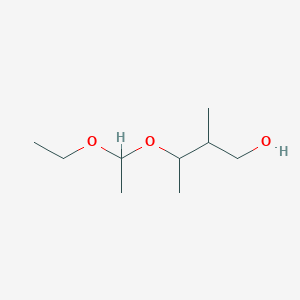

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
